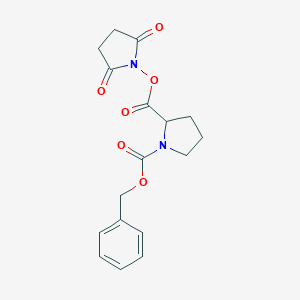

Z-Pro-OSu

Descripción

Propiedades

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYCEKWUBRCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955547 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-33-9 | |

| Record name | Benzyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Silver Oxide/Methyl Iodide-Mediated N-Methylation

A classical method for synthesizing N-methyl amino acid precursors involves silver oxide (Ag₂O) and methyl iodide (MeI). In this approach, the carboxyl group of proline is first protected as a benzyl ester. Ag₂O facilitates the methylation of the secondary amine via nucleophilic substitution, forming the N-methyl derivative. Subsequent hydrogenolytic cleavage of the benzyl ester using palladium catalysts under hydrogen atmosphere yields the free carboxylic acid.

Optimization Considerations :

-

Reagent Ratios : Excess methyl iodide (8 equivalents) ensures complete methylation.

-

Temperature Control : Reactions are conducted at 0°C to mitigate epimerization, a common issue in amino acid derivatization.

-

Hydrogenolysis Conditions : Pd/C (10% w/w) in methanol at 25°C selectively removes benzyl groups without affecting the Z-protected amine.

Hydrogenolytic Removal of Protecting Groups

Post-alkylation, the benzyl ester is cleaved via catalytic hydrogenation. This step demands careful selection of catalysts and solvents to preserve the integrity of the Z group. For instance, palladium on carbon (Pd/C) in methanol achieves >95% deprotection efficiency, while avoiding acidic conditions that could hydrolyze the succinimidyl ester.

Sodium Hydride/Methyl Iodide Alkylation

Reaction Mechanism and Conditions

Benoiton et al. pioneered the use of sodium hydride (NaH) and methyl iodide for N-methylation of N-acyl amino acids. The protocol involves:

-

Deprotonation of the N-acyl proline’s α-amino group using NaH in tetrahydrofuran (THF).

-

Alkylation with methyl iodide, forming the N-methylated intermediate.

-

Saponification of the methyl ester using NaOH/THF to yield the free acid.

Key Parameters :

-

Solvent System : THF/dimethylformamide (DMF) mixtures enhance reagent solubility.

-

Reaction Duration : 24 hours at 80°C ensures complete conversion.

Epimerization Challenges and Mitigation

Epimerization at the α-carbon remains a critical concern during alkaline saponification. To address this, Benoiton’s group optimized the process by lowering the saponification temperature to 35°C and shortening reaction times, reducing racemization to <2%.

Triflate-Based Displacement Reactions

Synthesis of Triflates from Ethyl Lactate

Effenberger et al. developed an alternative route using trifluoromethanesulfonyl (triflate) derivatives. Ethyl-L-lactate is converted to its triflate ester via reaction with triflic anhydride. This highly reactive intermediate undergoes nucleophilic displacement with methylamine, yielding N-methyl proline derivatives.

Advantages :

-

High Reactivity : Triflates facilitate rapid SN2 displacements at ambient temperatures.

-

Stereochemical Retention : The reaction preserves the L-configuration of proline.

Nucleophilic Displacement with Methylamine

The triflate intermediate reacts with methylamine in dichloromethane (DCM), producing N-methyl proline esters. Subsequent Z-protection using benzyloxycarbonyl chloride and activation with N-hydroxysuccinimide (NHS) yields Z-Pro-OSu in 78–85% overall yield.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Incorporation of this compound in SPPS

In SPPS, this compound is coupled to resin-bound peptides using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. The succinimidyl ester’s high reactivity ensures near-quantitative coupling efficiencies, even for sterically hindered sequences.

Cleavage and Deprotection Strategies

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product while preserving the Z group. Selective removal of the Z group, if required, is achieved via hydrogenolysis or treatment with HBr/acetic acid.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Epimerization Risk | Complexity | Scalability |

|---|---|---|---|---|

| Ag₂O/MeI Alkylation | 70–80 | Moderate | Medium | High |

| NaH/MeI Alkylation | 65–75 | High | High | Moderate |

| Triflate Displacement | 78–85 | Low | High | Low |

| SPPS Incorporation | 90–95 | Negligible | Low | High |

Key Findings :

-

SPPS Methods offer superior yields and minimal racemization, making them ideal for laboratory-scale peptide synthesis.

-

Triflate Routes provide excellent stereochemical control but require specialized reagents.

-

Traditional Alkylation remains viable for large-scale production despite moderate epimerization risks .

Aplicaciones Científicas De Investigación

Z-Pro-OSu is widely used in scientific research, particularly in the field of peptide synthesis. Its ability to form stable amide bonds makes it a valuable reagent for synthesizing peptides and proteins. It is also used in the development of pharmaceuticals and in the study of protein-protein interactions .

Mecanismo De Acción

The mechanism of action of Z-Pro-OSu involves the activation of the carboxyl group of N-Cbz-L-proline, making it more reactive towards nucleophiles. The succinimide ester group acts as a leaving group, facilitating the formation of amide bonds. This process is crucial in peptide synthesis, where precise control over bond formation is required .

Comparación Con Compuestos Similares

N-Cbz-L-proline: A precursor in the synthesis of Z-Pro-OSu.

N-hydroxysuccinimide esters: Other esters like N-hydroxysuccinimide acetate have similar reactivity but differ in their leaving groups.

Uniqueness: this compound is unique due to its specific structure, which combines the protective N-Cbz group with the reactive succinimide ester. This combination allows for efficient peptide bond formation while maintaining stability under various reaction conditions .

Actividad Biológica

Z-Pro-OSu (Z-Proline N-hydroxysuccinimide ester) is a compound that has garnered attention for its biological activity, particularly in the context of peptide synthesis and enzyme interactions. This article explores the biological mechanisms, pharmacological applications, and relevant case studies associated with this compound.

Target of Action

This compound acts primarily as a substrate for proteolytic enzymes. Its structure allows it to participate in peptide bond formation and cleavage, making it a valuable tool in biochemical research.

Mode of Action

The compound functions through self-assembly processes, which enhance its interaction with biological targets. This self-assembly is influenced by environmental factors such as pH and temperature, affecting its efficacy in biological systems.

Biochemical Pathways

This compound is known to form cyclic peptides, which are critical in various biochemical pathways. These cyclic structures contribute to the stability and functionality of peptides in biological environments.

Pharmacokinetics

In silico studies suggest that cyclic tetrapeptides, including this compound, exhibit favorable pharmacokinetic profiles compared to linear peptides. They show improved absorption and reduced toxicity, making them suitable candidates for therapeutic applications.

Enzyme Interactions

This compound has been utilized to study enzyme-substrate interactions, particularly with proteases. Its ability to mimic natural substrates allows researchers to investigate the specificity and kinetics of various enzymes.

Therapeutic Potential

Research indicates that this compound and its derivatives may have therapeutic applications in drug delivery systems and peptide-based therapies. The compound's stability and reactivity make it an attractive candidate for developing novel therapeutic agents .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing oligopeptides that mimic hormonal activity. Researchers synthesized a series of peptides incorporating this compound to evaluate their effects on oogenesis in Sarcophaga bullata, revealing insights into hormonal regulation mechanisms .

| Peptide | Effect on Oogenesis |

|---|---|

| 3a | Moderate stimulation |

| 3b | High stimulation |

| 3c | Low stimulation |

This study highlights the compound's role in understanding reproductive biology through peptide interactions.

Case Study 2: Cancer Research

Another significant application of this compound was observed in cancer research, where it was used to develop peptide-based inhibitors targeting melanoma cells. The results showed a notable reduction in cell viability when treated with this compound-derived peptides, indicating potential anti-cancer properties.

Q & A

Q. How should interdisciplinary teams standardize protocols for this compound-based assays to ensure cross-lab reproducibility?

- Methodological Answer : Develop SOPs with detailed reagent sourcing (e.g., anhydrous solvent suppliers), instrument calibration steps, and data normalization rules (e.g., internal controls). Conduct inter-lab ring trials with blinded samples. Use platforms like protocols.io for version-controlled documentation and GitHub for collaborative code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.